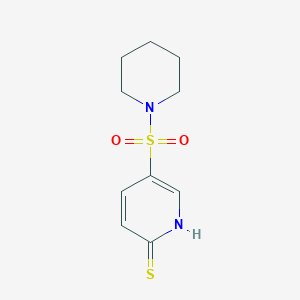

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

Descripción general

Descripción

“5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” is a chemical compound with the CAS Number: 852400-11-4 and a molecular weight of 258.37 . It has a linear formula of C10H14N2O2S2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) .Physical And Chemical Properties Analysis

This compound is stored under nitrogen at a temperature of 4°C .Aplicaciones Científicas De Investigación

Drug Synthesis and Design

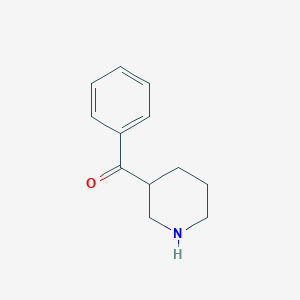

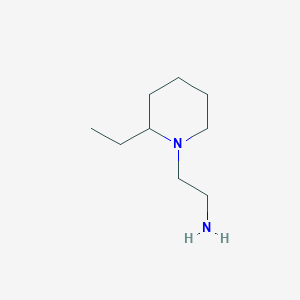

The piperidine moiety is a common feature in many pharmaceutical compounds due to its versatility and biological activity. “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” can serve as a building block in the synthesis of various drugs. Its sulfonyl and thiol groups offer two reactive sites for modifications, allowing for the creation of a wide range of derivatives with potential pharmacological activities .

Biological Activity Studies

The thiol group in “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” can be used to study biological activities such as enzyme inhibition. Thiol groups are known to form covalent bonds with certain amino acids in the active sites of enzymes, which can lead to the development of new inhibitors with therapeutic applications .

Material Science

In material science, “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” can be utilized to modify surface properties of materials. The thiol group, in particular, is known for its ability to form strong bonds with gold surfaces, which could be useful in creating self-assembled monolayers or sensors .

Chemical Synthesis

This compound can act as an intermediate in multistep chemical syntheses. Its functional groups allow for selective reactions that can lead to complex molecules. For instance, the sulfonyl group can be used to introduce sulfonamide linkages, which are prevalent in various chemical structures .

Catalysis

The sulfonyl group in “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” can act as a ligand for metal catalysts. This can be particularly useful in transition metal-catalyzed reactions, where the sulfonyl group can stabilize the metal center and enhance the reaction’s efficiency .

Analytical Chemistry

Due to its unique structure, “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” can be used as a standard or reagent in analytical chemistry. It can help in the quantification or detection of various substances through techniques like HPLC or mass spectrometry .

Agricultural Chemistry

Piperidine derivatives are often explored for their potential use in agriculture as pesticides or herbicides. The sulfonyl and thiol groups in “5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol” could be functionalized to create new compounds that target specific pests or weeds .

Environmental Science

In environmental science, this compound could be studied for its ability to bind heavy metals or other pollutants. The thiol group, in particular, has a high affinity for metals, which could be leveraged in the development of new remediation technologies .

Mecanismo De Acción

Target of Action

The primary target of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

Mode of Action

The compound interacts with LOX, inhibiting its enzymatic activity . It is known that the inhibition of lox leads to a decrease in the cross-linking of collagens and elastin in the extracellular matrix .

Biochemical Pathways

The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This can lead to a decrease in tumor growth and metastatic spread, as LOX plays a crucial role in these processes .

Pharmacokinetics

The compound is known to be solid at room temperature and has a molecular weight of 25837

Result of Action

The inhibition of LOX by 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can lead to a decrease in the cross-linking of collagens and elastin in the extracellular matrix . This can result in a decrease in tumor growth and metastatic spread .

Action Environment

The action of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C to maintain its stability

Propiedades

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQWRWGIOERRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247250 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57268503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol | |

CAS RN |

852400-11-4 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)